2-Butylhexanamide
Description
Historical Context and Significance of Amide Bond Formation
The amide bond is one of the most fundamental and prevalent functional groups in chemistry and biology, forming the backbone of peptides and proteins. researchgate.net Its synthesis is a critical transformation in a vast range of fields, including natural product synthesis, materials science, and particularly drug discovery. rsc.org In the pharmaceutical industry, the formation of the amide group is a pivotal and frequently performed reaction. acs.org A survey of drug candidate molecules from major pharmaceutical companies revealed that amidations accounted for 16% of all reactions carried out in their synthesis, with the amide bond present in over half of the molecules. ucl.ac.uk
Historically, the direct condensation of a carboxylic acid and an amine to form an amide by simply heating them together is often impractical except for simple substrates. ucl.ac.uk This challenge led to the development of numerous methods to facilitate this transformation. Early methods often involved converting the carboxylic acid into a more reactive derivative, such as an acid chloride. ucl.ac.uk While effective, this approach can generate corrosive by-products and is not always suitable for complex molecules, especially those with sensitive functional groups where racemization can be an issue. ucl.ac.uk
To address these limitations, a wide array of coupling reagents was designed to activate carboxylic acids for amide bond formation. rsc.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) became widely used. rsc.orgucl.ac.uk In 1970, the introduction of N-hydroxybenzotriazole (HOBt) as an additive, often used with carbodiimides, was a significant step forward, as it helps to suppress side reactions and prevent racemisation during peptide synthesis. acs.org Other reagent classes, such as phosphonium (B103445) and uronium salts (e.g., HATU), were also developed. ucl.ac.uk
Despite the utility of these stoichiometric activating agents, they often have high molecular weights and generate significant chemical waste, which runs counter to the principles of green chemistry. ucl.ac.ukucl.ac.uk This has driven a considerable research effort towards the development of catalytic methods for amide bond formation. ucl.ac.uk The first example of a catalytic amide bond formation, using 3,4,5-trifluorophenylboronic acid as a catalyst for the direct condensation of carboxylic acids and amines, was reported in 1996. rsc.org Since then, research into catalytic amidations using various metals and organocatalysts has become an emerging area, aiming for more efficient and environmentally benign syntheses. rsc.orgsigmaaldrich.com
Structural Classification and Nomenclature of N-Substituted Hexanamides
Amides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a nitrogen-containing group. They can be classified based on the number of substituents on the nitrogen atom. A primary amide has an unsubstituted -NH2 group. If the nitrogen atom is substituted with one alkyl or aryl group, it is a secondary amide. A tertiary amide has two substituents on the nitrogen atom.
N-Butylhexanamide is a secondary amide. It consists of a six-carbon acyl group derived from hexanoic acid and a butyl group attached to the nitrogen atom.
The naming of amides follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). For an amide with an unsubstituted –NH2 group, the name is formed by replacing the "-oic acid" or "-ic acid" ending of the corresponding carboxylic acid with "-amide". openstax.org For example, the amide derived from hexanoic acid is named hexanamide (B146200). qmul.ac.uk
When the nitrogen atom is substituted, the compound is named by first identifying the substituent group(s) on the nitrogen, followed by the name of the parent amide. The letter N is used as a locant to indicate that the substituent is attached to the nitrogen atom. openstax.org For N-Butylhexanamide, the parent amide is hexanamide, and there is a butyl group on the nitrogen. Therefore, its IUPAC name is N-butylhexanamide . sigmaaldrich.com
This systematic nomenclature allows for the clear and unambiguous identification of the structure of N-substituted amides. Other synonyms for N-butylhexanamide include N-butyl caproamide and N-butyl-hexanoic acid amide. nih.gov
Overview of Academic Research Trajectories for N-Butylhexanamide
Academic research involving N-Butylhexanamide has explored its synthesis and application in various chemical contexts. The compound often serves as a model substrate or product in studies developing new synthetic methodologies or investigating reaction mechanisms.
One area of research focuses on novel methods for amide bond formation. For instance, N-butylhexanamide has been synthesized to demonstrate the utility of specific reagents. A study on tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, as a mediator for amidation reactions reported the synthesis of N-butylhexanamide from hexanoic acid and butylamine (B146782). ucl.ac.uk
N-Butylhexanamide has also featured in research on molecular encapsulation and size-selective catalysis. In a study creating size-selective molecular flasks, the synthesis of amides of varying sizes was performed within a self-assembled cage compound. The reaction between hexanoic acid and butylamine to form N-butylhexanamide was shown to be the major product, with a 50% yield, because it is the smallest possible product and fits well within the molecular flask. In contrast, larger amides were formed in much lower yields. uu.nl
Furthermore, research into synergistic extraction systems for metal ions has utilized related N,N-disubstituted amides. For example, N,N-di-butylhexanamide (DBHA) was synthesized and investigated as a synergist in the extraction of uranyl ions with 2-thenoyltrifluoroacetone. akjournals.com This line of research is relevant to nuclear fuel reprocessing, where amides are studied as potential extractants for actinides. akjournals.com
Chemical Properties of N-Butylhexanamide
| Property | Value | Source |
| CAS Number | 10264-28-5 | sigmaaldrich.comnih.govchemsrc.com |
| Molecular Formula | C10H21NO | nih.govchemsrc.com |
| Molecular Weight | 171.28 g/mol | nih.govchemsrc.com |
| Melting Point | 17.5-18.5 °C | sigmaaldrich.com |
| Boiling Point | 258.1 °C at 760 mmHg | chemsrc.com |
| Density | 0.858 g/cm³ | chemsrc.com |
| Flash Point | 149.1 °C | chemsrc.com |
| LogP | 2.87390 | chemsrc.com |
| IUPAC Name | N-butylhexanamide | sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
52922-49-3 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-butylhexanamide |
InChI |
InChI=1S/C10H21NO/c1-3-5-7-9(10(11)12)8-6-4-2/h9H,3-8H2,1-2H3,(H2,11,12) |
InChI Key |
XPEOTZMXIWGSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)C(=O)N |
Origin of Product |
United States |
Ii. Synthetic Methodologies for N Butylhexanamide and Analogues
Direct Amidation Approaches to N-Butylhexanamide
Direct amidation represents the most straightforward conceptual approach to forming the N-butylhexanamide bond, involving the coupling of hexanoic acid and butylamine (B146782). However, the direct reaction is often inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, various activation methods have been developed.
Boron-based reagents have emerged as effective catalysts for the direct amidation of carboxylic acids. These reactions are thought to proceed through the formation of a triacyloxyborane intermediate. This intermediate acts as an activated form of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. nih.govmdpi.com While borinic acids have been found to be generally ineffective as they can form unreactive complexes, boronic acids are competent catalysts for this transformation. nih.gov The mechanism is believed to involve the activation of the carboxylic acid by the boron catalyst, facilitating the subsequent delivery of the amine nucleophile to the carbonyl group. nih.gov
Studies have shown that for the direct amidation of aliphatic acids like 4-phenylbutyric acid with benzylamine (B48309), boronic acid catalysts can significantly improve yields compared to the uncatalyzed thermal reaction. mdpi.com For instance, the reaction between 4-phenylbutyric acid and benzylamine in refluxing toluene (B28343) with water removal can be catalyzed by as little as 1 mol% of a boronic acid catalyst, showing a marked improvement over the uncatalyzed process. mdpi.com
Table 1: Boronic Acid Catalyzed Amidation of 4-Phenylbutyric Acid with Benzylamine
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| None | 0 | Toluene | Reflux | 22 | 60 | mdpi.com |
| Boric Acid | 1 | Toluene | Reflux | 22 | ~65 | mdpi.com |
| Phenylboronic Acid | 1 | Toluene | Reflux | 22 | ~65 | mdpi.com |
| 2-Iodobenzeneboronic Acid | 10 | Dichloromethane | 25°C | - | 91 | mdpi.com |
This table is representative of boronic acid catalyzed amidation and is based on data for a similar aliphatic acid.
The most traditional and widely practiced methods for amide bond formation involve the activation of the carboxylic acid to a more electrophilic species, which then readily reacts with an amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.govorganic-chemistry.org
The reaction proceeds by the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate serves as an excellent leaving group, which is subsequently displaced by the amine to form the amide bond. To enhance the efficiency and reduce potential side reactions like racemization in chiral substrates, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. nih.govluxembourg-bio.com The use of EDC in combination with a catalytic amount of HOBt has been shown to be an effective protocol for the coupling of various amines and carboxylic acids, providing good to excellent yields. nih.gov
Table 2: Carbodiimide-Mediated Synthesis of Amide Derivatives
| Amine | Carboxylic Acid | Coupling Reagents | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline (B41778) | Boc-Valine | EDC, DMAP, HOBt (cat.), DIPEA | Acetonitrile (B52724) | 14 | 72 | nih.gov |
| 4-Fluoroaniline | Boc-Valine | EDC, DMAP, HOBt (cat.), DIPEA | Acetonitrile | 14 | 81 | nih.gov |
| Benzylamine | Benzoic Acid | EDC, HOBt | Dichloromethane/Water | - | High | luxembourg-bio.com |
This table illustrates the general conditions and yields for carbodiimide-mediated amidation.
Multicomponent Reaction Pathways to Hexanamide (B146200) Derivatives
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials.
The Ugi four-component condensation (U-4CC) is a cornerstone of multicomponent chemistry, allowing for the rapid synthesis of α-aminoacyl amide derivatives. This reaction involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. wikipedia.org The reaction is typically exothermic and can be completed within minutes to hours at room temperature, often in polar solvents like methanol. wikipedia.org
For the synthesis of an N-substituted hexanamide scaffold, one could envision a reaction between an aldehyde (e.g., formaldehyde), an amine (e.g., butylamine), a carboxylic acid (e.g., hexanoic acid), and an isocyanide. The resulting product would be a more complex amide derivative than N-butylhexanamide itself, showcasing the power of the Ugi reaction to build molecular complexity in a single step. The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by the addition of the carboxylate anion and a final Mumm rearrangement to yield the stable bis-amide product. wikipedia.org
Representative Ugi Reaction:
Components: Hexanoic acid, Butylamine, Formaldehyde, Cyclohexyl isocyanide
Product: 2-(Hexanoylamino)-N-cyclohexyl-N-butylacetamide
This reaction would produce a complex N-substituted hexanamide derivative, demonstrating the utility of the Ugi reaction for creating diverse amide libraries. wikipedia.orgsciepub.com
Palladium-Catalyzed Transformations in Hexanamide Synthesis
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net While extensively used for the synthesis of complex molecules and pharmaceuticals, their direct application for the simple amidation of a non-activated aliphatic carboxylic acid like hexanoic acid with a primary amine like butylamine is less common compared to other methods. researchgate.netsigmaaldrich.com
However, palladium catalysis is crucial in related transformations. For instance, the Buchwald-Hartwig amination allows for the coupling of amines with aryl halides or triflates. wikipedia.org Conceptually, a multi-step sequence involving a palladium-catalyzed reaction could be devised to form hexanamide derivatives, though it would not be a direct coupling of the parent acid and amine. The power of palladium catalysis lies in its ability to construct complex scaffolds, which may contain an amide functionality, often with high selectivity and functional group tolerance. researchgate.net
Rearrangement Reactions for Amide Formation (e.g., Oxaziridine (B8769555) Rearrangement)
Rearrangement reactions provide an alternative synthetic route to amides from different starting materials. One such transformation is the rearrangement of oxaziridines. Oxaziridines are three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon. wikipedia.org They can be synthesized by the oxidation of imines. These strained heterocycles can undergo rearrangement to form amides, a transformation that can be promoted photochemically or by the presence of a single electron transfer reagent. wikipedia.orgrsc.org
The synthesis of a hexanamide derivative via this route would begin with the formation of an imine from hexanal (B45976) and a suitable amine. Subsequent oxidation of this imine would yield the corresponding oxaziridine. This oxaziridine could then be rearranged to the target amide. While this method is synthetically valuable, particularly for the synthesis of chiral lactams from cyclic oxaziridines, its application for the synthesis of simple linear amides like N-butylhexanamide is less frequently documented. rsc.orgnih.gov The rearrangement of spirocyclic oxaziridines to lactams is a notable application of this methodology in asymmetric synthesis. wikipedia.orgrsc.org
Iii. Reaction Mechanisms and Kinetic Investigations in Hexanamide Synthesis
Elucidation of Amide Bond Formation Mechanisms
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging reaction due to the formation of a stable and unreactive carboxylate-ammonium salt. dur.ac.uk Overcoming this hurdle often requires catalysts or harsh conditions. The elucidation of the precise mechanism of amide bond formation has been a subject of extensive research, employing both computational and experimental techniques.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of amidation reactions, identifying transition states, and calculating activation barriers. researchgate.netrsc.org These studies provide insights that are often difficult to obtain through experimental means alone.
DFT calculations have been used to compare different mechanistic pathways for direct amide formation. researchgate.net For instance, studies have evaluated the viability of pathways proceeding through zwitterionic intermediates versus those involving neutral species. researchgate.net In non-polar solvents, reaction mechanisms involving zwitterionic intermediates were largely dismissed based on their high calculated energies. researchgate.net Instead, a neutral pathway, which may involve the dimerization of the carboxylic acid via hydrogen bonding, was found to be more energetically accessible. dur.ac.ukresearchgate.net
In catalyzed reactions, DFT can elucidate the role of the catalyst in lowering the activation energy. For example, in the dehydrogenative coupling of alcohols and amines to form amides using ruthenium pincer complexes, DFT calculations have shown that the high activation barriers are associated with hydride abstraction from the alcohol and a hemiaminal intermediate. acs.org Wang and co-workers calculated activation barriers of approximately 25 and 31 kcal/mol for these respective steps with a traditional Ru-PNN(Et) complex. acs.org
Furthermore, computational studies on the amidation of quinoline (B57606) N-oxide have demonstrated how DFT can unravel the factors controlling regioselectivity. By comparing the free-energy surfaces for amidation at different positions (C2 and C8), researchers concluded that the relative stability of the amido insertion intermediates is the determining factor for the observed selectivity. acs.org These calculations typically involve optimizing the geometries of reactants, intermediates, transition states, and products. rsc.orglew.ro
Table 1: Representative Activation Barriers for Amide Formation Calculated by DFT
| Reaction Step | Catalyst System | Calculated Activation Barrier (kcal/mol) | Source |
|---|---|---|---|
| Hydride abstraction from alcohol | Ru-PNN(Et) Milstein complex | ~25 | acs.org |
These computational models are critical for rational catalyst design, aiming to develop systems that can operate under milder conditions by lowering these significant energy barriers. acs.org
Experimental studies are essential for validating computational predictions and identifying key reactive intermediates. Various spectroscopic and analytical techniques are employed to detect and characterize these often transient species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR studies have been used to monitor the interaction between carboxylic acids and amines in solution. dur.ac.ukresearchgate.net These experiments help to distinguish between the formation of carboxylate-ammonium salts and hydrogen-bonded species, providing insight into the nature of the initial adducts. dur.ac.ukresearchgate.net In boron-catalyzed amidations, ¹¹B NMR is a crucial tool for observing key catalytic intermediates, such as bicyclic boron derivatives. mdpi.com
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is another powerful technique for identifying catalytic intermediates. mdpi.com In studies of amidation reactions, ESI-MS has been used to detect species like catechol cyclic phosphate (B84403) (CCP) and pyrocatechol (B87986) phosphate (PP), confirming their roles in the catalytic cycle. mdpi.com Liquid chromatography-mass spectrometry (LC/MS) analysis has also been used to observe intermediates in the ligation of acyltrifluoroborates, which are consumed as the reaction proceeds to the final amide product. nih.gov
Kinetic Isotope Effects (KIEs): KIE studies can provide evidence for the involvement of specific bonds in the rate-determining step of a reaction, helping to distinguish between proposed mechanisms. acs.org
Through these combined computational and experimental approaches, a more complete picture of the amidation mechanism emerges, revealing a complex interplay of acid-base equilibria, intermediate formation, and catalysis.
Catalytic Pathways and Stereochemical Control in N-Butylhexanamide Synthesis
The synthesis of N-substituted amides like N-butylhexanamide often relies on catalytic methods to achieve high efficiency and selectivity under mild conditions. Research has focused on developing catalysts that can directly couple carboxylic acids or their derivatives with amines.
Boron-based reagents and catalysts have shown significant promise in direct amidation reactions. mdpi.com For example, tris(2,2,2-trifluoroethoxy)boron, B(OCH₂CF₃)₃, has been used as a mediator for the synthesis of N-butylhexanamide. ucl.ac.uk The proposed mechanism for boron-catalyzed amidation often involves the activation of the carboxylic acid by the boron reagent to form an active intermediate, such as an acyloxyborate, which is then susceptible to nucleophilic attack by the amine. mdpi.com
Scheme 1: Postulated Mechanism for Boronic Acid-Catalyzed Amidation Carboxylic Acid + Boronic Acid Catalyst ⇌ Active Intermediate (e.g., Acyloxyborate) Active Intermediate + Amine → Amide + Regenerated Catalyst
Another important catalytic pathway is the acceptorless dehydrogenative coupling of alcohols and amines, which produces the amide and hydrogen gas as the only byproduct. acs.org Ruthenium pincer complexes are effective catalysts for this transformation. acs.orgresearchgate.net The synthesis of N-heptylhexanamide, a close analog of N-butylhexanamide, has been achieved at near-ambient temperatures using a Ru-PNNH complex. acs.org The catalytic cycle is proposed to involve:
Dehydrogenation of the alcohol to an aldehyde.
Formation of a hemiaminal intermediate via nucleophilic attack of the amine on the aldehyde.
Dehydrogenation of the hemiaminal to form the amide. acs.org
The low-temperature efficacy of the Ru-PNNH system is attributed to the terminal N-H moiety, which assists in the activation of the alcohol and hemiaminal intermediates. acs.org
Stereochemical control is a critical aspect of amide synthesis, particularly when chiral centers are present in either the carboxylic acid or amine. For the synthesis of a specific enantiomer of 2-butylhexanamide, a chiral starting material or a stereoselective catalytic process would be required. While direct reports on the stereochemical control in this compound synthesis are limited, general strategies in amide synthesis often involve the use of chiral catalysts or coupling reagents that can differentiate between enantiomers or diastereomers. Racemization can be a significant side reaction, especially with α-chiral acids, often proceeding through ketene (B1206846) formation when using methods like acid chlorides. ucl.ac.uk The choice of coupling reagent and reaction conditions is therefore paramount to preserving stereochemical integrity. ucl.ac.uk
Kinetic Parameter Determination of Amidation Processes
The study of reaction kinetics provides quantitative data on reaction rates, the influence of reactant concentrations, and temperature dependence, which are summarized by parameters like rate constants and activation energies.
For direct, uncatalyzed amidation reactions, which typically require high temperatures, the reaction often follows second-order kinetics. researchgate.net For example, the reaction between 4-phenylbutyric acid and aniline (B41778) was found to be second-order with a measured activation energy of 66 kJ mol⁻¹. researchgate.net The rate constants for this specific reaction increased significantly with temperature. researchgate.net
Table 2: Kinetic Data for the Reaction of 4-Phenylbutyric Acid and Aniline
| Temperature (°C) | Rate Constant (k) (mL·mol⁻¹·s⁻¹) | Source |
|---|---|---|
| 130 | 0.21 | researchgate.net |
In the context of adsorption processes involving amides, which can be analogous to the initial steps of surface-catalyzed reactions, kinetic models are used to describe the rate of uptake. For the adsorption of heavy metal ions by a resin modified with 6-amino-N-hydroxyhexanamide, the process was best described by a pseudo-second-order kinetic model. mdpi.com This model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate. mdpi.com The correlation coefficients (R²) for this model were found to be very high (≥ 0.9980), indicating an excellent fit with the experimental data. mdpi.com
Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) change can also be determined from temperature-dependent kinetic studies. For the aforementioned adsorption process, a positive ΔH indicated an endothermic reaction, a positive ΔS suggested an increase in disorder at the solid-liquid interface, and a negative ΔG confirmed the spontaneous nature of the process. mdpi.com Such analyses are crucial for understanding the driving forces behind amidation and related reactions.
Iv. Advanced Spectroscopic and Chromatographic Characterization of N Butylhexanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a detailed map of the molecular structure can be constructed.
Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum of N-butylhexanamide provides specific information about the chemical environment of the hydrogen atoms within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the different proton groups are observed. A broad singlet signal, typically appearing around δ 5.37 ppm, is characteristic of the amide proton (N-H). unl.pt The protons on the carbon adjacent to the nitrogen (N-CH₂) of the butyl group appear as a triplet at approximately δ 3.25 ppm. The protons alpha to the carbonyl group (C=O) on the hexanoyl chain (O=C-CH₂) resonate as a triplet around δ 2.14 ppm. unl.pt The remaining methylene (B1212753) (CH₂) and methyl (CH₃) groups of the hexanoyl and butyl chains produce a series of multiplets in the upfield region of the spectrum, typically between δ 1.64 and δ 0.88 ppm. unl.pt
Table 1: ¹H NMR Spectroscopic Data for N-Butylhexanamide (Data acquired on a 500 MHz spectrometer in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 5.37 | br s | - | 1H | -NH- |
| 3.25 | t | 7.0 | 2H | N-CH₂ -CH₂-CH₂-CH₃ |
| 2.14 | t | 8.0 | 2H | -CO-CH₂ -CH₂-CH₂-CH₂-CH₃ |
| 1.64-1.60 | m | - | 2H | -CO-CH₂-CH₂ - |
| 1.47-1.46 | m | - | 2H | N-CH₂-CH₂ - |
| 1.36-1.30 | m | - | 6H | -CO-(CH₂)₂-CH₂ -CH₂ - and N-(CH₂)₂-CH₂ - |
| 0.94-0.88 | m | - | 6H | Two terminal -CH₃ groups |
Source: Data adapted from Huang et al. (2007). unl.pt Abbreviations: br s = broad singlet, t = triplet, m = multiplet.
Carbon-13 (¹³C) NMR Spectroscopy
Complementing the proton NMR data, the ¹³C NMR spectrum provides information on the carbon skeleton of N-butylhexanamide. The most downfield signal, appearing at approximately δ 170.6 ppm, is assigned to the carbonyl carbon (C=O) of the amide group. unl.pt The carbon atoms attached to the nitrogen and those alpha to the carbonyl group appear in the range of δ 30-40 ppm. The remaining aliphatic carbons of the butyl and hexanoyl chains are observed at higher field strengths, typically between δ 11 and δ 30 ppm. unl.pt
Table 2: ¹³C NMR Spectroscopic Data for N-Butylhexanamide (Data acquired on a 125 MHz spectrometer in CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 170.6 | C =O |
| 36.8 | N-C H₂- |
| 34.5 | -CO-C H₂- |
| 29.4 | N-CH₂-C H₂- |
| 29.1 | -CO-CH₂-C H₂- |
| 23.1 | -CO-(CH₂)₂-C H₂- |
| 20.0 | N-(CH₂)₂-C H₂- |
| 17.7 | -CO-(CH₂)₃-C H₂- |
| 11.5 | N-(CH₂)₃-C H₃ |
| 11.4 | -CO-(CH₂)₄-C H₃ |
Source: Data adapted from Huang et al. (2007). unl.pt
Advanced NMR Techniques for Enantiopurity Determination
While N-butylhexanamide itself is achiral, advanced NMR methods are crucial for determining the enantiomeric purity of chiral molecules, such as precursors or derivatives of N-butylhexanamide. These techniques convert enantiomers into diastereomers, which are distinguishable by NMR. mdpi.com This is typically achieved using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). mdpi.comresearchgate.net
Chiral Solvating Agents (CSAs), such as derivatives of BINOL or Kagan's amide, form non-covalent diastereomeric complexes with the analyte. rsc.orgrsc.orgrsc.org These interactions induce small differences in the chemical shifts (ΔΔδ) for the corresponding protons or other nuclei of the two enantiomers, allowing for their quantification. mdpi.com The sample is simply prepared by mixing the analyte and the CSA in an NMR tube. rsc.org
Chiral Derivatizing Agents (CDAs) react with the analyte to form stable, covalently bonded diastereomers. mdpi.com For instance, a chiral amine precursor could be reacted with a CDA like Mosher's acid chloride to form diastereomeric amides, which would exhibit distinct and well-resolved signals in the NMR spectrum. While more labor-intensive, this method often results in larger and more easily measurable signal separation.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental composition of a molecule, distinguishing it from other molecules with the same nominal mass. For N-butylhexanamide (C₁₀H₂₁NO), the calculated monoisotopic mass is 171.1623 g/mol . rsc.org HRMS analysis would confirm this exact mass, providing unequivocal evidence for the compound's molecular formula. Techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are commonly used, with the protonated molecule [M+H]⁺ being a frequently observed ion. unl.ptrsc.org
Table 3: Predicted Mass Spectrometric Data for N-Butylhexanamide
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁NO | PubChem rsc.org |
| Molecular Weight | 171.28 g/mol | PubChem rsc.org |
| Monoisotopic Mass | 171.16231 Da | PubChemLite rsc.org |
| Predicted [M+H]⁺ m/z | 172.16959 | PubChemLite rsc.org |
| Predicted [M+Na]⁺ m/z | 194.15153 | PubChemLite rsc.org |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Studies
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion (such as the protonated molecule [M+H]⁺) and inducing its fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information.
For aliphatic secondary amides like N-butylhexanamide, several characteristic fragmentation pathways are expected. nih.gov
α-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom or the carbonyl group is common. A key fragmentation is the cleavage of the amide C-N bond, which can lead to the formation of a stable hexanoyl acylium ion (m/z 99) and the loss of a neutral butylamine (B146782) molecule. unl.ptnih.gov
McLafferty Rearrangement: Since N-butylhexanamide possesses gamma-hydrogens on both the acyl and N-alkyl chains, McLafferty-type rearrangements are possible. nih.govmiamioh.edu For instance, a rearrangement involving the acyl chain would lead to the formation of a protonated butanamide ion and the neutral loss of 1-butene. This is a characteristic fragmentation for aliphatic amides. libretexts.org
Analyzing these specific fragmentation patterns in an MS/MS experiment provides robust confirmation of the connectivity of the acyl and alkyl groups within the N-butylhexanamide structure. researchgate.net
Vibrational Spectroscopy (IR) and Electronic Spectroscopy (UV-Vis)
Vibrational Spectroscopy (Infrared - IR)
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. As a secondary amide, N-Butylhexanamide exhibits several characteristic absorption bands that are diagnostic of its structure. spectroscopyonline.com The amide functional group gives rise to particularly prominent signals. spcmc.ac.in
The key vibrational modes for secondary amides like N-Butylhexanamide are:
N-H Stretching: A single, distinct N-H stretching vibration is expected for a secondary amide. In dilute solutions, this "free" N-H stretch appears in the region of 3500–3400 cm⁻¹. spcmc.ac.in In the solid state or in concentrated solutions, hydrogen bonding causes this band to broaden and shift to a lower frequency, typically appearing in the 3330–3060 cm⁻¹ range. spcmc.ac.in
C=O Stretching (Amide I Band): This is one of the most intense and characteristic absorptions in the IR spectrum of an amide. The delocalization of electrons between the carbonyl group and the nitrogen atom lowers the frequency of the C=O stretch compared to a ketone. spcmc.ac.in For secondary amides, this band typically appears in the range of 1680–1630 cm⁻¹. spectroscopyonline.com
N-H Bending (Amide II Band): This band is a result of the coupling between the N-H in-plane bending and C-N stretching vibrations. spcmc.ac.in It is another strong, characteristic peak for secondary amides, found in the region of 1570–1515 cm⁻¹ in the solid state and 1550-1510 cm⁻¹ in dilute solution. spcmc.ac.in The presence of this intense band alongside the Amide I peak is a clear indicator of a secondary amide linkage. spectroscopyonline.com
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines and amides appears in the 1250-1020 cm⁻¹ region. libretexts.org
N-H Out-of-Plane Bending: A broad band of medium intensity resulting from out-of-plane "wagging" of the N-H bond can be observed in the 800-666 cm⁻¹ range. spcmc.ac.in
Table 1: Characteristic Infrared Absorption Bands for N-Butylhexanamide
| Vibrational Mode | Description | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Stretching of the Nitrogen-Hydrogen bond | 3330 - 3060 (Hydrogen-bonded) | Medium-Strong, Broad |
| C-H Stretches | Symmetric and asymmetric stretching of C-H bonds in butyl and hexanoyl chains | 2960 - 2850 | Strong |
| C=O Stretch (Amide I) | Carbonyl group stretching | 1680 - 1630 | Strong |
| N-H Bend (Amide II) | Combination of N-H bend and C-N stretch | 1570 - 1515 | Strong |
| C-N Stretch | Stretching of the Carbon-Nitrogen bond | 1250 - 1020 | Medium-Weak |
| N-H Wag | Out-of-plane bending of the N-H bond | 800 - 666 | Medium, Broad |
Electronic Spectroscopy (Ultraviolet-Visible - UV-Vis)
UV-Vis spectroscopy measures the electronic transitions within a molecule. Simple aliphatic amides, such as N-Butylhexanamide, lack extensive chromophores. Their principal electronic transitions are the n→π* (an electron from a non-bonding orbital on the oxygen is promoted to the anti-bonding π* orbital of the carbonyl) and the π→π* transitions. nih.gov
These transitions occur at wavelengths largely outside the range of standard UV-Vis spectrophotometers (200–800 nm). libretexts.org The n→π* transition for simple amides is typically observed around 220 nm, while the more intense π→π* transition occurs at even shorter wavelengths, often below 200 nm. nih.gov Consequently, UV-Vis spectroscopy is of limited value for the qualitative identification of N-Butylhexanamide but can be utilized for quantitative analysis in chromatographic detection at low wavelengths. researchgate.net
Table 2: Principal Electronic Transitions for Aliphatic Amides
| Transition | Description | Approximate λ_max (nm) |
| n → π | Promotion of a non-bonding electron to an anti-bonding π orbital | ~220 |
| π → π | Promotion of a π-bonding electron to an anti-bonding π orbital | < 200 |
Chromatographic Separation and Purity Assessment Techniques (e.g., GC/MS, HPLC)
Gas Chromatography-Mass Spectrometry (GC/MS)
Gas chromatography-mass spectrometry is a premier technique for the analysis of volatile and thermally stable compounds like N-Butylhexanamide. cnr.itresearchgate.net In this method, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. researchgate.net The retention time is a characteristic property used for identification under specific conditions. For N-Butylhexanamide, a Kovats retention index of 1425 has been reported using a standard non-polar column. nih.gov
Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern is predictable and provides definitive structural information. For N-Butylhexanamide (Molecular Weight: 171.28 g/mol ), key fragmentation would include:
Molecular Ion (M⁺): A peak at m/z = 171 corresponding to the intact molecule.
Alpha-Cleavage: Cleavage of bonds adjacent to the carbonyl group.
McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene.
Table 3: Typical GC/MS Parameters for N-Butylhexanamide Analysis
| Parameter | Description / Value |
| Column Type | Capillary column with a non-polar stationary phase (e.g., polymethylsiloxane) cnr.itresearchgate.net |
| Kovats Retention Index | 1425 (standard non-polar) nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV cnr.it |
| Expected Major Fragments (m/z) | |
| 171 | [M]⁺ (Molecular Ion) |
| 115 | [M - C₄H₈]⁺ (McLafferty Rearrangement) |
| 100 | [C₅H₁₀NO]⁺ (Alpha-cleavage) |
| 86 | [C₅H₁₂N]⁺ (Alpha-cleavage) |
| 72 | [C₄H₁₀N]⁺ (Alpha-cleavage) |
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile technique for the separation, quantification, and purity assessment of compounds, particularly those that are non-volatile or thermally labile. researchgate.net For a moderately polar compound like N-Butylhexanamide, a reversed-phase HPLC (RP-HPLC) method is most appropriate. mdpi.com
In a typical RP-HPLC setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. researchgate.netmdpi.com The separation is achieved by varying the composition of the mobile phase, often a mixture of acetonitrile (B52724) and water, in either an isocratic (constant composition) or gradient (variable composition) elution. researchgate.netsielc.com Because N-Butylhexanamide lacks a strong UV chromophore, detection is typically performed at low UV wavelengths, such as 205 nm, where the amide bond absorbs. researchgate.net The retention time and peak purity can be reliably determined to assess the identity and quality of the compound.
Table 4: Representative HPLC Conditions for N-Butylhexanamide Purity Assessment
| Parameter | Description / Condition |
| Mode | Reversed-Phase (RP-HPLC) |
| Stationary Phase | C18 (Octadecyl-silica) column (e.g., 150 x 4.6 mm, 3-5 µm particle size) researchgate.netmdpi.com |
| Mobile Phase | Gradient of Acetonitrile and Water researchgate.netsielc.com |
| Detector | UV/Vis Detector |
| Detection Wavelength | ~205 nm researchgate.net |
| Flow Rate | ~1.0 mL/min sielc.com |
V. Theoretical and Computational Chemistry Studies on N Butylhexanamide
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules like N-Butylhexanamide. These calculations allow for the exploration of reaction pathways and the prediction of molecular properties from first principles.
The formation of the amide bond is a cornerstone of organic synthesis, and DFT calculations have been pivotal in understanding the mechanisms of these reactions. The direct thermal condensation of a carboxylic acid (like hexanoic acid) and an amine (like butylamine) typically requires high temperatures to overcome the formation of a non-reactive ammonium (B1175870) carboxylate salt. mdpi.com
A significant computational and experimental study by Whiting and colleagues investigated the mechanism of such direct, uncatalyzed amide formations. researchgate.net Their research utilized DFT calculations to assess the viability of different mechanistic pathways. The study concluded that a reaction mechanism proceeding through zwitterionic intermediates was energetically unfavorable in a non-polar solvent like toluene (B28343). acs.org Instead, a neutral pathway, which involves the dimerization of the carboxylic acid via hydrogen bonding, was found to be a more accessible and likely route for the reaction to occur. acs.orgresearchgate.net This key insight suggests that an equilibrium between the free acid/amine and the salt form is established, and conditions that favor the neutral, hydrogen-bonded species are essential for the amidation to proceed. researchgate.net
DFT is also applied to understand catalyzed amidation reactions. For example, boronic acids and their derivatives are known to catalyze these reactions. researchgate.net Computational models using DFT can map out the energy profile of the catalytic cycle, identifying key intermediates and transition states, such as the formation of bicyclic active intermediates in boronic acid-catalyzed processes. mdpi.com
Table 1: Proposed Intermediates in Direct Amidation Studied by DFT This table conceptualizes findings from mechanistic studies on direct amidation reactions.
| Intermediate/State | Description | Energetic Viability (in non-polar solvent) | Role in Reaction |
|---|---|---|---|
| Ammonium Carboxylate Salt | An ionic pair formed by proton transfer from the carboxylic acid to the amine. | Stable but kinetically non-reactive towards amide formation. | A thermodynamic sink that can inhibit the reaction. researchgate.net |
| Zwitterionic Intermediate | A proposed intermediate following nucleophilic attack in a salt-like structure. | Calculated to be high in energy and thus an unfavorable pathway. acs.org | Largely ruled out by DFT studies as a major pathway. researchgate.netresearchgate.net |
| Carboxylic Acid Dimer | Two carboxylic acid molecules linked by mutual hydrogen bonds. | Favorable. | Activates the carbonyl group for nucleophilic attack by the amine. researchgate.netresearchgate.net |
| Neutral Tetrahedral Intermediate | Formed from the attack of the amine on the activated carboxylic acid. | Accessible. | The key intermediate that subsequently dehydrates to form the amide bond. |
A standard computational technique for this is a "relaxed" potential energy surface (PES) scan. uni-rostock.deq-chem.com In a PES scan, a specific molecular coordinate, such as a dihedral angle, is systematically varied in steps. At each step, the geometry of the rest of the molecule is optimized to find the lowest energy structure for that fixed coordinate. This process maps out the energy as a function of the chosen angle, revealing energy minima (stable conformers) and energy maxima (transition states between conformers). uni-rostock.de
For N-Butylhexanamide, key dihedral angles for a PES scan would include rotation around the C-C bonds in the hexanoyl and butyl chains and, crucially, the C-N amide bond. While rotation around the amide bond is generally restricted due to its partial double-bond character, different low-energy conformers arise from rotations around the adjacent single bonds. Although specific published studies detailing a full PES scan for N-Butylhexanamide were not identified, this standard methodology is applicable to understand its conformational preferences.
Table 2: Potential Dihedral Angles for Conformer Analysis of N-Butylhexanamide This table is a conceptual representation of a typical conformational analysis approach.
| Dihedral Angle | Description | Expected Conformers | Significance |
|---|---|---|---|
| O=C-N-C | Rotation around the amide C-N bond. | Typically exists in a stable trans conformation; the cis form is significantly higher in energy. | Defines the fundamental planar geometry of the amide group. |
| C-C-C-C (Hexanoyl chain) | Rotation around the various C-C single bonds of the acyl chain. | Multiple gauche and anti (trans) arrangements. | Determines the overall shape and packing ability of the acyl chain. |
| C-C-N-C (around N-butyl) | Rotation around the N-C single bond of the butyl group. | gauche and anti (trans) arrangements. | Influences the orientation of the N-alkyl group relative to the amide plane. |
| C-C-C-C (Butyl chain) | Rotation around the C-C single bonds of the butyl group. | Multiple gauche and anti (trans) arrangements. | Determines the spatial orientation and flexibility of the N-substituent. |
Computational Modeling of Spectroscopic Signatures
Computational methods are frequently used to predict and interpret spectroscopic data. By calculating properties like nuclear magnetic shielding, vibrational frequencies, and electronic transitions, a theoretical spectrum can be generated and compared with experimental results to confirm a molecular structure or analyze its electronic environment.
For N-Butylhexanamide, DFT calculations can provide valuable predictions for several types of spectroscopy:
NMR Spectroscopy: The combination of DFT and NMR is a powerful tool for structural elucidation. cuni.cz Calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei. mdpi.comresearchgate.net These predicted shifts can be correlated with experimental spectra to assign signals unequivocally, especially in complex molecules. Discrepancies between calculated and experimental values can often reveal specific effects like strong hydrogen bonding or solvent interactions. mdpi.com
Infrared (IR) and Raman Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. This generates a predicted IR or Raman spectrum that can be compared to experimental data. This is particularly useful for identifying characteristic functional group vibrations, such as the strong C=O stretch (Amide I band) and the N-H bend (Amide II band) in N-Butylhexanamide.
Table 3: Computationally Modeled Spectroscopic Data This table outlines how computational chemistry is applied to predict spectroscopic signatures.
| Spectroscopy Type | Calculated Parameter | Information Provided |
|---|---|---|
| NMR (¹H, ¹³C, ¹⁵N) | Nuclear Shielding Tensors (converted to Chemical Shifts) | Predicts the position of signals, aiding in peak assignment and structural confirmation. cuni.cz |
| Infrared (IR) | Vibrational Frequencies and Dipole Derivatives (Intensities) | Predicts the position and intensity of absorption bands, helping to assign functional group vibrations. |
| Raman | Vibrational Frequencies and Polarizability Derivatives (Intensities) | Predicts the position and intensity of scattered light, providing complementary information to IR spectroscopy. |
| Mass Spectrometry (MS) | Ionization Energies and Fragmentation Pathways | Can help interpret electron ionization mass spectra (QCEIMS) by predicting likely fragmentation patterns. |
Molecular Dynamics Simulations of N-Butylhexanamide Interactions
MD simulations can provide insights into:
Solvation: How N-Butylhexanamide interacts with solvent molecules, such as water or organic solvents. This includes analyzing hydrogen bonding patterns between the amide group and water.
Conformational Dynamics: How the molecule flexes and changes its shape over time in a solution, providing a dynamic picture that complements the static view from conformer analysis.
Aggregate Behavior: How multiple N-Butylhexanamide molecules interact with each other at higher concentrations, for instance, to form micelles or other aggregates.
Thermodynamic Properties: Calculation of properties like the free energy of solvation or diffusion coefficients.
Although specific MD studies focused solely on N-Butylhexanamide are not prominent in the literature, research on closely related molecules such as N-methyl-N-butylhexanamide demonstrates the application of these techniques. dur.ac.uk Such studies are often related to understanding the properties of these amides as solvents or their role in liquid-liquid extraction processes. The choice of thermostat (e.g., Berendsen or Nosé-Hoover) is critical in MD simulations to maintain the system's temperature and ensure the correct statistical ensemble is sampled. youtube.com
Table 4: Typical Components of a Molecular Dynamics Simulation Setup This table describes the essential elements for setting up an MD simulation for a molecule like N-Butylhexanamide.
| Component | Description | Purpose |
|---|---|---|
| Force Field | A set of parameters and potential functions (e.g., CHARMM, AMBER, OPLS) that define the forces between atoms. | Classically approximates the quantum mechanical potential energy surface, enabling the simulation of large systems. |
| Solvent Model | A model representing the solvent molecules (e.g., TIP3P for water). | Provides a realistic environment to study the solute's behavior in solution. |
| Ensemble | The statistical ensemble that defines the thermodynamic state (e.g., NVT for constant Number of particles, Volume, Temperature). | Ensures the simulation samples configurations representative of specific experimental conditions. youtube.com |
| Thermostat/Barostat | Algorithms that control the temperature and pressure of the system. | Maintains the system at the desired temperature and pressure by scaling velocities or the simulation box volume. youtube.com |
| Boundary Conditions | Typically Periodic Boundary Conditions (PBC), where the simulation box is replicated in all directions. | Simulates a bulk system and avoids edge effects from a finite-sized simulation box. |
Vi. Derivatization and Structural Analogue Studies of N Butylhexanamide
Synthesis of Functionalized N-Butylhexanamide Derivatives
The synthesis of functionalized N-butylhexanamide derivatives involves the introduction of various chemically active moieties or the development of cross-linking agents. These modifications can alter the molecule's polarity, reactivity, and potential for further conjugation.
The introduction of chemically active moieties onto the N-butylhexanamide scaffold can be achieved through several synthetic strategies. The primary sites for functionalization are the N-butyl chain and the hexanoyl group. Common methods include N-alkylation of the corresponding primary amide (hexanamide) with functionalized butyl halides or direct amidation of hexanoic acid with a functionalized butylamine (B146782). rsc.orgresearchgate.net The choice of method depends on the desired functionality and the stability of the starting materials. catrin.com
Chemically active groups such as hydroxyl, amino, carboxyl, or azide (B81097) groups can be incorporated to facilitate further reactions, such as conjugation to biomolecules or surfaces. For instance, a terminal hydroxyl group on the butyl chain would allow for esterification or etherification, while an amino group would permit further amidation or reductive amination.
Table 1: Hypothetical Functionalized N-Butylhexanamide Derivatives and Potential Synthetic Routes
| Derivative Name | Functional Group | Potential Synthetic Route |
| N-(4-hydroxybutyl)hexanamide | Hydroxyl (-OH) | Amidation of hexanoyl chloride with 4-aminobutan-1-ol |
| N-(4-aminobutyl)hexanamide | Amino (-NH2) | Amidation of hexanoyl chloride with butane-1,4-diamine |
| 4-(Hexanoylamino)butanoic acid | Carboxyl (-COOH) | Amidation of 4-aminobutanoic acid with hexanoyl chloride |
| N-(4-azidobutyl)hexanamide | Azide (-N3) | Nucleophilic substitution of N-(4-bromobutyl)hexanamide with sodium azide |
This table is illustrative and based on general organic synthesis principles.
N-Butylhexanamide can serve as a scaffold for the design of cross-linkers, which are molecules capable of forming covalent bonds between two or more molecules. The design of such cross-linkers typically involves incorporating at least two reactive functional groups. For instance, a bifunctional N-butylhexanamide derivative could be synthesized with reactive moieties at both ends of the molecule.
An example would be the synthesis of a derivative with a terminal alkyne on the hexanoyl chain and a terminal azide on the N-butyl chain, creating a molecule suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." Such cross-linkers could be used in materials science or bioconjugation. The synthesis could involve starting with 6-heptynoic acid and 4-azidobutan-1-amine, followed by a standard amide coupling reaction.
Table 2: Examples of Potential N-Butylhexanamide-Based Cross-Linkers
| Cross-Linker Structure | Reactive Moieties | Potential Application |
| N-(4-azidobutyl)-6-heptynamide | Azide, Alkyne | Bioconjugation via Click Chemistry |
| N,N'-(butane-1,4-diyl)dihexanamide | Two Amide Groups | Polymer Synthesis |
| N-(4-maleimidobutyl)hexanamide | Maleimide | Thiol-reactive cross-linking |
This table presents hypothetical structures to illustrate the concept of amide-based cross-linkers.
Stereoselective Synthesis of Chiral N-Butylhexanamide Analogues
The stereoselective synthesis of chiral N-butylhexanamide analogues introduces stereocenters into the molecule, which can be crucial for specific biological interactions. Chirality can be introduced in either the acyl or the alkyl portion of the amide.
One approach is the use of a chiral building block, such as a chiral carboxylic acid or a chiral amine, in the amide bond formation step. For example, (R)- or (S)-2-methylhexanoic acid could be coupled with butylamine to yield a chiral N-butyl-2-methylhexanamide. Similarly, hexanoic acid could be coupled with a chiral amine like (R)- or (S)-1-aminobutane.
Recent advancements in catalysis have enabled the enantioselective synthesis of chiral amides through methods like carbene N-H insertion or copper-catalyzed reductive relay hydroaminocarbonylation. nih.govnih.gov These methods allow for the creation of specific stereoisomers with high enantiomeric excess.
Table 3: Potential Chiral N-Butylhexanamide Analogues
| Chiral Analogue | Location of Stereocenter | Potential Synthetic Approach |
| (R)-N-butyl-2-methylhexanamide | Acyl Chain | Coupling of (R)-2-methylhexanoic acid and butylamine |
| N-((S)-sec-butyl)hexanamide | N-Alkyl Chain | Coupling of hexanoic acid and (S)-sec-butylamine |
| N-butyl-(2R,3S)-2,3-dihydroxyhexanamide | Acyl Chain | Sharpless asymmetric dihydroxylation of N-butyl-2-hexenamide |
This table provides examples of potential chiral analogues and their synthetic strategies.
Structure-Activity Relationship (SAR) Studies at a Chemical Level
Structure-activity relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. For N-butylhexanamide analogues, SAR studies would involve systematically altering different parts of the molecule and evaluating the impact on a specific biological endpoint.
Key structural features of N-butylhexanamide that can be modified include:
Length and branching of the N-alkyl chain: Increasing or decreasing the length of the butyl chain, or introducing branching, can affect lipophilicity and steric interactions with a biological target.
Introduction of functional groups: Adding polar or reactive groups can alter solubility, hydrogen bonding capacity, and potential for covalent interactions.
Stereochemistry: For chiral analogues, the absolute configuration of stereocenters can dramatically impact biological activity.
For instance, a series of N-alkylhexanamides could be synthesized where the alkyl chain length varies from C1 to C8. By testing the biological activity of each analogue, a relationship between alkyl chain length and activity could be established. Computational studies can also be employed to model the interactions of these analogues with a target protein, providing insights into the observed SAR. rsc.org
Table 4: Illustrative SAR Study of N-Alkylhexanamide Analogues
| Analogue | N-Alkyl Chain | Hypothetical Activity | SAR Observation |
| N-methylhexanamide | C1 | Low | Short alkyl chain may lead to weak binding. |
| N-ethylhexanamide | C2 | Moderate | Increased lipophilicity may improve activity. |
| N-propylhexanamide | C3 | High | Optimal chain length for binding pocket. |
| N-butylhexanamide | C4 | High | Maintains optimal activity. |
| N-pentylhexanamide | C5 | Moderate | Longer chain may introduce steric hindrance. |
| N-hexylhexanamide | C6 | Low | Further increase in chain length is detrimental. |
This table is a hypothetical representation of an SAR study to illustrate the concept.
Vii. Advanced Applications of N Butylhexanamide in Chemical Technology
N-Butylhexanamide in Low Toxicity Solvent Systems for Polymer Synthesis
The synthesis of high-performance polymers such as polyamide-imides and polyamides often requires the use of polar aprotic solvents to dissolve the monomers and the resulting polymer. core.ac.ukresearchgate.net Traditional solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are effective but are facing increasing scrutiny due to their toxicity. google.com This has spurred research into less hazardous solvent alternatives. N-alkylamides, including N-butylhexanamide, represent a promising class of compounds in this context.
Polyamide-imides (PAIs) and their precursors, polyamide amic acid resins, are known for their exceptional thermal stability and mechanical strength. core.ac.ukresearchgate.net Their production typically involves a polycondensation reaction between a dianhydride and a diamine, or a diacid chloride and a diamine, in a suitable solvent. core.ac.ukmdpi.com The solvent must effectively dissolve the reactants and the growing polymer chain to achieve a high molecular weight. mdpi.com
While specific studies employing N-butylhexanamide were not identified, patents and research articles highlight the use of N,N-dialkylamides and other cyclic amides like N-methyl-2-pyrrolidone (NMP) for this purpose. core.ac.ukresearchgate.net These solvents possess a high dipole moment and a high dielectric constant, which are crucial for dissolving polar monomers and polymers. It is anticipated that N-butylhexanamide would share these fundamental properties, making it a viable, potentially lower-toxicity candidate for the synthesis of these high-performance polymers. A patent for low-toxicity solvent systems for polyamideimide synthesis suggests a move away from traditional N-methyl amide solvents, indicating an opening for alternatives like N-butylhexanamide. google.com
The effectiveness of a solvent in polymer synthesis is determined by a combination of its physical and chemical properties. For process optimization, key parameters include boiling point, viscosity, and the ability to dissolve both monomers and the final polymer.
Table 1: Comparison of Properties for Selected Amide Solvents
| Property | N,N-Dimethylformamide (DMF) | N,N-Dimethylacetamide (DMAc) | N-Methyl-2-pyrrolidone (NMP) | N-Butylhexanamide (Predicted) |
|---|---|---|---|---|
| Boiling Point (°C) | 153 | 165 | 202 | >200 |
| Molar Mass ( g/mol ) | 73.09 | 87.12 | 99.13 | 171.28 nih.gov |
| Polarity | High | High | High | Moderate to High |
| Toxicity Profile | Reproductive toxin | Developmental toxin | Reproductive toxin | Expected to be lower |
The optimization of a polymerization process using a solvent like N-butylhexanamide would involve balancing reaction kinetics, polymer solubility, and solvent recovery. Its higher boiling point compared to DMF and DMAc could be advantageous for reactions requiring elevated temperatures, while its lower volatility would reduce solvent loss. The alkyl chains in N-butylhexanamide might also impart different solubility characteristics, potentially improving the processability of certain polymers. mdpi.com
Utility in Solvent Extraction and Separation Processes
N,N-disubstituted amides have been investigated as extractants in liquid-liquid extraction processes for the separation of metal ions, particularly in the field of nuclear chemistry for the separation of actinides. scispace.com These amides act as neutral ligands that can coordinate with metal ions to form a neutral complex that is soluble in an organic phase. This allows for the selective extraction of specific metals from an aqueous solution.
The extraction efficiency of these amides is influenced by the nature of the alkyl substituents on the nitrogen atom and the carbonyl group. While direct studies on N-butylhexanamide are limited, research on related compounds such as N,N-di-sec-butylhexanamide has shown its potential in these applications. scispace.com The general mechanism involves the formation of a coordination complex between the carbonyl oxygen of the amide and the metal ion. The properties of N-butylhexanamide suggest it could be effective in the extraction of various metal ions, potentially including zirconium, as related amine-based extractants have shown promise in this area. researchgate.net The process can be highly selective, allowing for the separation of chemically similar elements. mdpi.com
Potential in Novel Material Science and Engineering
The unique structure of N-butylhexanamide, combining a polar amide group with non-polar alkyl chains, opens up possibilities for its use in material science. N-alkylamides, in a broader sense, are recognized for their biological activities and their role in the formation of complex natural products. nih.govnih.gov This dual character can be exploited in the design of new materials.
For instance, N-butylhexanamide could serve as a functional monomer or a modifying agent in the synthesis of novel polymers. The amide group can participate in hydrogen bonding, leading to self-assembling structures and materials with ordered domains. The butyl and hexyl chains can influence the material's hydrophobicity, flexibility, and processability.
There is also potential for N-butylhexanamide to be used as a templating or structure-directing agent in the synthesis of porous materials like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In such applications, the amide could direct the formation of specific pore geometries and functionalities within the material. Furthermore, its properties as a high-boiling point, polar aprotic solvent could be beneficial in solvothermal synthesis, a common method for producing crystalline materials. The ability of related N-alkylamides to permeate biological membranes also suggests potential applications in drug delivery systems and functional biomaterials. d-nb.info
Viii. Future Perspectives and Research Gaps in N Butylhexanamide Chemistry
Development of Greener Synthetic Pathways
A primary challenge in amide synthesis is the reliance on traditional methods that often involve harsh reagents and generate significant waste. The future of N-Butylhexanamide synthesis lies in the adoption of green chemistry principles to create more environmentally benign and atom-economical pathways.
A significant area of research is the use of enzymatic catalysis. Lipases, such as the immobilized Candida antarctica lipase (B570770) B (CALB), have demonstrated high efficacy in catalyzing the direct amidation of carboxylic acids and amines. These biocatalytic methods can proceed under mild conditions and often in greener solvents, such as cyclopentyl methyl ether, or even in solvent-free systems, drastically reducing the environmental footprint. Research has shown that lipase-catalyzed reactions can produce various amides, including those from hexanoic acid, with excellent yields and purity, minimizing the need for intensive purification steps.
Future work should focus on expanding the substrate scope of enzymatic reactions and improving the operational stability of biocatalysts for industrial-scale production. Furthermore, exploring the use of renewable feedstocks, potentially derived from biomass, to produce the hexanoic acid and butylamine (B146782) precursors will be a critical step towards a fully sustainable manufacturing process. The shift from stoichiometric coupling agents like carbodiimides or methods requiring the conversion of the carboxylic acid to an acid chloride represents a pivotal move towards safer and more sustainable amide production.
Table 1: Comparison of Synthetic Methodologies for Amide Formation
| Methodology | Typical Reagents/Catalysts | Advantages | Disadvantages & Research Gaps |
|---|---|---|---|
| Traditional Coupling | DCC, EDC, HATU, Thionyl Chloride | Well-established, broad scope | Poor atom economy, hazardous byproducts, harsh conditions. |
| Thermal Condensation | Heat, Dean-Stark trap | No catalyst needed, water is the only byproduct | High temperatures, limited to thermally stable reactants, slow. |
| Boron-Based Catalysis | Boric Acid, Boronic Acids | Catalytic, direct condensation | Limited substrate scope, catalyst activity can be low. |
| Enzymatic Catalysis | Lipases (e.g., CALB) | Mild conditions, high selectivity, green solvents, biodegradable. | Enzyme stability, substrate limitations, cost for industrial scale. |
| Organocatalysis | Tropylium (B1234903) Ions, Thioureas | Metal-free, mild conditions, sustainable. | Catalyst loading, expanding scope to challenging substrates. |
Exploration of Novel Catalytic Systems
The direct catalytic condensation of carboxylic acids and amines is the most atom-economical route to amides, and the discovery of novel catalysts is a major research frontier. While enzymes are promising, significant progress is also being made with organocatalysts and advanced metal-based systems.
Organocatalysis, which uses small organic molecules to accelerate reactions, is a particularly active area. Catalysts like tropylium ions and various thiourea (B124793) derivatives have been shown to facilitate direct amide formation under mild conditions. These metal-free systems are attractive from a sustainability perspective, as they avoid issues of metal toxicity and contamination in the final product. Research continues to focus on improving the efficiency and broadening the substrate scope of these organocatalytic systems.
In another innovative approach, cage-like supramolecular structures have been used as "molecular flasks" to perform size-selective catalysis. In a notable study, a self-assembled coordination cage was used to catalyze the reaction between four different reagents (hexanoic acid, dodecanoic acid, butylamine, and dodecylamine). The confined space of the cage preferentially catalyzed the reaction between the smallest substrates, hexanoic acid and butylamine, making N-butylhexanamide the major product with a 50% yield, significantly higher than the other possible amides. This highlights a research direction where catalysis can control product selectivity based on molecular dimensions.
Finally, transition-metal catalysis continues to evolve. Homogeneous catalysts based on iridium, ruthenium, and nickel have been developed for the N-alkylation of primary amides with alcohols, a reaction that produces water as the only byproduct and offers an alternative, green route to N-substituted amides. The future challenge lies in developing more robust, cheaper, and recyclable catalysts suitable for industrial processes.
Advanced Characterization Methodologies for Complex Derivatives
As more complex derivatives of N-butylhexanamide are synthesized, for example, by incorporating other functional groups or by creating oligomeric structures, the need for advanced characterization methods becomes paramount. A key structural feature of secondary amides is the existence of cis and trans conformers due to the partial double-bond character of the C-N bond, which restricts rotation. This isomerism can lead to signal duplication in NMR spectra, complicating analysis.
Advanced Nuclear Magnetic Resonance (NMR) techniques are essential for tackling this challenge. Two-dimensional (2D) NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and EXSY (Exchange Spectroscopy), are powerful tools for unambiguously identifying and correlating the signals of different conformers and quantifying their exchange kinetics. These methods allow for a detailed understanding of the conformational dynamics of N-substituted amides in solution.
Mass spectrometry (MS) is another critical tool. The fragmentation patterns of N-alkyl amides under electron ionization (EI) or electrospray ionization (ESI) provide vital structural information. A common fragmentation pathway involves the cleavage of the amide (N-CO) bond, yielding characteristic ions that help identify the acyl and N-alkyl portions of the molecule. High-resolution mass spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for the parent molecule and its fragments.
For solid-state analysis, X-ray diffraction (XRD) is invaluable for determining the crystal structure of N-butylhexanamide derivatives and understanding how N-substitution impacts crystal packing and intermolecular interactions, such as hydrogen bonding. Looking forward, the integration of these experimental techniques with computational chemistry, such as Density Functional Theory (DFT) calculations, will provide deeper insights into conformational preferences, reaction mechanisms, and spectroscopic properties, guiding the design of new derivatives with tailored functions.
Expanding the Scope of Non-Clinical Chemical Applications
While much research focuses on the synthesis of N-butylhexanamide, a significant research gap exists in exploring its full range of non-clinical applications. The physicochemical properties of N-alkyl amides suggest their potential utility in diverse industrial areas.
One promising application is in the field of lubricants and fuels. Long-chain N-alkyl amides have been patented as effective friction-reducing additives. Their ability to form stable films on metal surfaces can lower friction in engines and industrial machinery, leading to improved efficiency and reduced wear. N-butylhexanamide, as a shorter-chain N-alkyl amide, could be investigated
Q & A
Q. What are the standard experimental protocols for synthesizing and characterizing 2-Butylhexanamide?
Methodological Answer:
- Synthesis : Follow established amidation protocols (e.g., coupling hexanoic acid derivatives with butylamine under catalytic conditions). Ensure precise stoichiometric ratios and temperature control (70-90°C) to optimize yield .
- Characterization : Use NMR (¹H/¹³C) to confirm amide bond formation, FTIR for functional group analysis (amide I/II bands), and HPLC for purity assessment (>95%). Report melting points and solubility in common solvents (e.g., DMSO, ethanol) .
Q. How can researchers ensure reproducibility in studies involving this compound?
Methodological Answer:
Q. What ethical standards apply to publishing data on this compound?
Methodological Answer:
- Avoid data manipulation in spectroscopic results; disclose conflicts of interest (e.g., funding sources).
- Cite prior work on similar amides to contextualize findings and adhere to copyright laws when reusing figures .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability)?
Methodological Answer:
Q. What strategies are effective for designing novel this compound derivatives with enhanced bioactivity?
Methodological Answer:
Q. How can researchers validate literature data on this compound’s metabolic pathways?
Methodological Answer:
- Conduct isotope-labeling studies (e.g., ¹⁴C-tracers) to track metabolic intermediates in model organisms.
- Cross-reference findings with databases like PubChem or KEGG and perform systematic reviews to identify gaps .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
Methodological Answer:
Q. How should researchers structure a literature review to contextualize this compound’s applications?
Methodological Answer:
- Organize studies by theme (e.g., synthesis, bioactivity, toxicity). Critically evaluate methodologies in prior work (e.g., sample size, assay types) and highlight inconsistencies using PRISMA guidelines .
Key Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
